molecular formula C13H19ClN2O3S B7714423 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide

Cat. No. B7714423
M. Wt: 318.82 g/mol
InChI Key: PKFCEZKGBBKCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that plays a crucial role in the regulation of the immune system and the metabolism of arginine. CB-1158 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. By inhibiting arginase, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increases the availability of arginine, which is essential for the function of immune cells such as T cells and natural killer cells. This leads to enhanced immune function and anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been shown to have other biochemical and physiological effects. One study published in the journal Cancer Immunology Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increased the production of nitric oxide, a molecule that plays a crucial role in immune function. Another study published in the journal Cancer Cell found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of tumor blood vessels, a process known as angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. However, one limitation is that it may not be effective in all types of cancer or in all patients. Additionally, the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide are still being investigated.

Future Directions

There are several potential future directions for research on 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide. One area of interest is the development of combination therapies that include 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide and other immune checkpoint inhibitors. Another area of interest is the investigation of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in combination with chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in different types of cancer and in different patient populations.

Synthesis Methods

The synthesis of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide involves several steps, starting with the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form N-(4-chlorobenzyl)methylsulfonamide. This compound is then reacted with propylamine to form the final product, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide.

Scientific Research Applications

2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One study published in the journal Cancer Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of several types of cancer cells in vitro and in vivo. Another study published in the journal Nature Communications found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide enhanced the efficacy of immune checkpoint inhibitors in a mouse model of cancer.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFCEZKGBBKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N-propylglycinamide

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